3,5-diamino-N-cyclohexylbenzamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention follows established International Union of Pure and Applied Chemistry guidelines for aromatic amide compounds, clearly indicating the positions of the amino substituents on the benzene ring and the nature of the amide linkage. The structural representation can be expressed through several standardized chemical notation systems that provide comprehensive information about the molecular architecture.
The International Chemical Identifier representation of this compound is documented as 1S/C13H19N3O/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5,14-15H2,(H,16,17). This notation provides a systematic method for representing the connectivity and stereochemistry of the molecule, enabling precise identification and database searching. The International Chemical Identifier Key, which serves as a fixed-length condensed digital representation, is recorded as MZYKJELLDPAXNE-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System representation offers another standardized format: C(=O)(NC1CCCCC1)C1=CC(N)=CC(N)=C1. This linear notation system provides a compact method for describing the molecular structure in a computer-readable format, facilitating chemical database searches and computational chemistry applications. The structure features a benzene ring with amino groups at positions 3 and 5, connected to a carbonyl group that forms an amide bond with a cyclohexyl group.
Chemical Abstracts Service Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is 723291-71-2. This unique numerical identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry number system ensures unambiguous identification regardless of naming variations or language differences.
Alternative chemical designations for this compound include "Benzamide, 3,5-diamino-N-cyclohexyl-" which represents the Chemical Abstracts Service index name format. This naming convention places the functional group descriptor first, followed by the substitution pattern and additional structural features. Patent literature and specialized chemical databases may employ this alternative nomenclature system for cataloging and reference purposes.
The compound appears in patent documentation related to nucleating agent compositions, where it is referenced alongside related diamino benzamide derivatives. In these contexts, the compound may be described within broader chemical families or as part of synthetic sequences leading to more complex molecular architectures. Industrial and research applications may utilize shortened or colloquial names, though the systematic International Union of Pure and Applied Chemistry nomenclature remains the preferred standard for scientific communication.
Molecular Formula and Weight Calculations
The molecular formula of this compound is C13H19N3O. This formula indicates the compound contains thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular composition reflects the aromatic benzene ring system, the two amino substituents, the cyclohexyl group, and the carbonyl oxygen of the amide functional group.
The molecular weight of this compound is precisely calculated as 233.309 grams per mole. This value represents the sum of the atomic masses of all constituent atoms using current atomic weight standards. The molecular weight serves as a fundamental physical property for stoichiometric calculations, analytical method development, and characterization procedures.
Table 1: Molecular Composition Analysis of this compound
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 13 | 12.011 | 156.143 | 66.93% |
| Hydrogen | 19 | 1.008 | 19.152 | 8.21% |
| Nitrogen | 3 | 14.007 | 42.021 | 18.01% |
| Oxygen | 1 | 15.999 | 15.999 | 6.86% |
| Total | 36 | - | 233.315 | 100.00% |
The elemental composition analysis reveals that carbon represents the largest mass fraction at approximately 67 percent, consistent with the compound's aromatic and alicyclic structural features. Nitrogen contributes significantly at 18 percent, reflecting the presence of three nitrogen atoms in the amino and amide functional groups. The hydrogen content at 8.2 percent corresponds to the aliphatic and amino hydrogen atoms, while oxygen comprises the smallest fraction at 6.9 percent from the single carbonyl group.
Table 2: Structural Features and Corresponding Molecular Fragments
| Structural Feature | Molecular Fragment | Formula Contribution | Mass Contribution (g/mol) |
|---|---|---|---|
| Benzene Ring | C6H4 | C6H4 | 76.096 |
| Amino Groups (2) | 2 × NH2 | N2H4 | 32.046 |
| Amide Linkage | CONH | CON | 43.025 |
| Cyclohexyl Group | C6H11 | C6H11 | 83.156 |
| Total Structure | - | C13H19N3O | 233.309 |
The structural fragment analysis demonstrates how the various molecular components contribute to the overall molecular formula and weight. The benzene ring and cyclohexyl group represent the primary carbon frameworks, while the amino groups and amide linkage provide the nitrogen-containing functionality essential for the compound's chemical properties and potential applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3,5-diamino-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H19N3O/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5,14-15H2,(H,16,17) |
InChI Key |
MZYKJELLDPAXNE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)N)N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be broadly categorized into acyclic benzamide derivatives and macrocyclic triazacyclohexane-based ligands . Below is a systematic comparison:
Structural and Functional Analogues
2.1.1. 3,5-Diaminobenzamide (Without Cyclohexyl Substituent)
- Structure : Lacks the cyclohexyl group, reducing steric bulk and lipophilicity.
- Coordination Behavior: Amino groups can act as monodentate or bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), but the absence of the cyclohexyl group may limit steric protection of metal centers.
- Solubility : Higher aqueous solubility compared to the cyclohexyl-substituted derivative due to reduced hydrophobicity.
- Applications : Primarily used in synthetic organic chemistry as intermediates for heterocycle synthesis.
2.1.2. N-Alkyl Substituted Benzamides (e.g., N-Methyl, N-Ethyl)
- Structure : Smaller alkyl groups (methyl, ethyl) instead of cyclohexyl.
- Coordination Behavior : Reduced steric hindrance allows for more flexible metal binding but offers less stabilization of metal complexes.
- Thermal Stability : Lower melting points compared to the cyclohexyl derivative due to weaker van der Waals interactions.
Macrocyclic Triazacyclohexane Derivatives (from )
Triazacyclohexanes, such as 1,3-di-(1-methylene-3,5-dialkyl-1,3,5-triazacyclohexyl)-benzenes, are macrocyclic ligands with three nitrogen donors arranged in a rigid hexagonal ring. These differ significantly from 3,5-diamino-N-cyclohexylbenzamide in key aspects:
Key Research Findings
Coordination Flexibility: Unlike rigid triazacyclohexanes, this compound’s acyclic structure enables adaptive coordination geometries, making it suitable for designing dynamic metal-organic frameworks (MOFs) .
Comparative Reactivity: Triazacyclohexane derivatives exhibit superior metal-ion selectivity (e.g., for Fe³⁺ over Cu²⁺) due to their preorganized cavities, whereas the target compound’s amino groups may favor softer metal ions like Cu²⁺ .
Preparation Methods
Two-Step Synthesis via 3,5-Dinitro-N-cyclohexylbenzamide
A widely documented method involves the reduction of 3,5-dinitro-N-cyclohexylbenzamide to the diamino derivative. The precursor, 3,5-dinitro-N-cyclohexylbenzamide, is synthesized by reacting 3,5-dinitrobenzoyl chloride with cyclohexylamine in aprotic solvents such as methylene chloride or toluene. Triethylamine is typically employed as an acid acceptor to neutralize HCl byproducts.
Hydrogenation Conditions :
The dinitro intermediate undergoes catalytic hydrogenation using 10% palladium-on-carbon (Pd/C) under 40–60 psi H₂ at room temperature for 12–24 hours. This step achieves quantitative reduction of nitro groups to amines while preserving the amide bond.
Key Data :
Direct Amidation Using Coupling Reagents
Phosphonium Salt-Mediated Amidation
A streamlined one-pot approach utilizes triphenylphosphine (PPh₃) and N-chlorophthalimide to activate carboxylic acids for amidation. This method avoids isolated acid chlorides, enhancing safety and efficiency.
Procedure :
-
Activation : 3,5-Diaminobenzoic acid is treated with PPh₃ and N-chlorophthalimide in acetonitrile at 80°C to form a reactive phosphonium intermediate.
-
Amidation : Cyclohexylamine is added, yielding 3,5-diamino-N-cyclohexylbenzamide after column chromatography.
Optimized Conditions :
Reductive Amination Pathways
Borane-Mediated Reduction
In this route, 3,5-dinitrobenzamide is first synthesized, followed by borane-dimethyl sulfide complex (BH₃·SMe₂) reduction. The nitro groups are sequentially reduced to amines under controlled conditions.
Steps :
-
Nitro Reduction : BH₃·SMe₂ in tetrahydrofuran (THF) at 0°C selectively reduces nitro groups without affecting the amide bond.
-
Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.
Performance Metrics :
Comparative Analysis of Methods
Table 1. Efficiency and Practicality of Synthesis Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitro Reduction | High purity; Scalable | Multi-step; Pd/C cost | 70–88% |
| Phosphonium Amidation | One-pot; Mild conditions | Requires anhydrous solvents | 76–90% |
| Reductive Amination | Selective reduction | Borane handling hazards | 65–70% |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms >98% purity for all methods.
Industrial-Scale Considerations
Catalyst Recycling
Pd/C recovery via filtration and reactivation reduces costs in hydrogenation routes. Studies show three reuse cycles with <5% activity loss.
Solvent Sustainability
Toluene and acetonitrile are replaced with cyclopentyl methyl ether (CPME) in newer protocols, improving environmental metrics.
Emerging Methodologies
Q & A
Q. How do solvent and catalyst systems impact stereochemical outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
